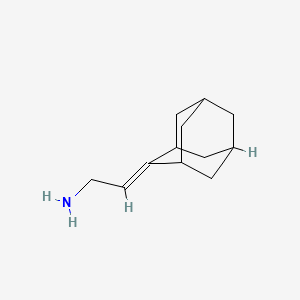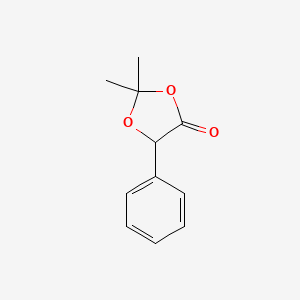
2,2-二甲基-5-苯基-1,3-二氧戊环-4-酮
描述
The compound of interest, 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one, is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a structural motif in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features are discussed. These compounds are often used in organic synthesis and can exhibit interesting stereochemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of related 1,3-dioxolane derivatives is described in several papers. For instance, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is achieved through a multi-step process starting from tartaric acid, involving benzaldehyde condensation, reduction, sulfonylation, and bromination . Another example is the base-induced dimerization of a tert-butyl methyl 1,3-dioxolan-4-one derivative, leading to a compound with a specific stereochemistry as confirmed by X-ray diffraction . These synthetic approaches highlight the versatility of 1,3-dioxolane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure and stereochemistry of 1,3-dioxolane derivatives are crucial for their reactivity and applications. For example, the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes has been studied using circular dichroism spectroscopy and cholesteric induction in nematic phases . Additionally, the crystal structure of a dimerized 1,3-dioxolan-4-one derivative reveals the configuration of the dioxolane ring and the orientation of the hydroxyl groups . These studies demonstrate the importance of molecular structure in understanding the properties of these compounds.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives can be quite diverse. For instance, the reaction of a dioxaphospholane derivative with hexafluoroacetone leads to the formation of cage-like phosphoranes with high stereoselectivity, which can undergo further transformations such as hydrolysis to yield oxirane derivatives . Another example is the dimerization of 2-phenyl-1,3-dioxan-5-one, which results in a complex hexaoxadispiro compound, with a proposed mechanism for its formation . These reactions illustrate the complex chemistry that can be achieved with 1,3-dioxolane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. For example, the cholesteric induction ability of 2-aryl-1,3-dioxolanes is determined by the chiral dioxolane ring, which is less sensitive to the substituents on the aromatic ring . The crystal structure of a bis(4-methoxy-phenyl)-methanol derivative of 1,3-dioxolane shows intramolecular hydrogen bonding, which can affect its physical properties . Additionally, the stability and reactivity of these compounds can vary, as seen in the case of a 4,5-dimethylene-1,3-dioxolan-2-one derivative, which polymerizes spontaneously above its melting point .
科学研究应用
合成和催化
- 该化合物已通过使用特定催化剂将酮加到环氧化物中合成。该方法在有机金属化学中对于生产各种 1,3-二氧戊环(包括 2,2-二甲基-5-苯基-1,3-二氧戊环-4-酮)具有重要意义(Adams, Barnard, & Brosius, 1999)。
晶体结构分析
- 已分析该化合物的衍生物的晶体结构,提供了对其立体化学和分子相互作用的见解。此类研究对于了解这些化合物的物理和化学性质至关重要(Li, Wang, & Chen, 2001)。
聚合研究
- 对与 2,2-二甲基-5-苯基-1,3-二氧戊环-4-酮密切相关的苯基取代的 1,3-二氧戊环-2,4-二酮的热聚合的研究揭示了有关聚合机理和所生产的聚合物的性质的宝贵信息(Smith & Tighe, 1976)。
结构研究和手性
- 已经开发出结构研究和合成技术来了解这些化合物的手性和优先构象,这对于立体选择性合成和催化中的应用至关重要(Irurre et al., 1992)。
抗菌活性
- 已经合成并表征了 1,3-二氧戊环的新型酰胺衍生物,包括具有 2,2-二甲基-5-苯基结构的衍生物,以了解其抗真菌和抗菌活性。这突出了这些化合物的潜在生物医学应用(Begum et al., 2019)。
氧化研究
- 该化合物已参与与二氧环烷烃氧化相关的研究,这在有机合成和反应机理研究中具有重要意义(Akbalina et al., 2002)。
光物理性质
- 已经对含有该化合物的铜(I)配合物的光物理性质进行了研究,表明其在发光材料的开发中具有重要意义(Nishikawa et al., 2015)。
安全和危害
属性
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLKPFEVGIRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992568 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
CAS RN |
6337-34-4, 71851-12-2 | |
| Record name | NSC38017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



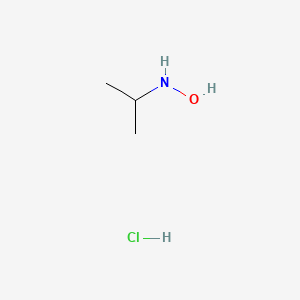
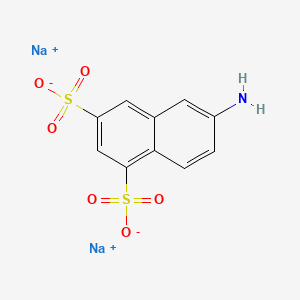

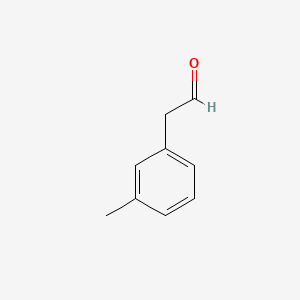

![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
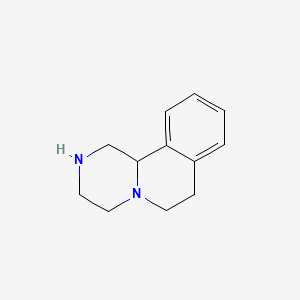
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)

